molecular formula C13H13NO2S B180152 2-Thiazoleacetic acid, 4-phenyl-, ethyl ester CAS No. 166588-08-5

2-Thiazoleacetic acid, 4-phenyl-, ethyl ester

Cat. No.: B180152
CAS No.: 166588-08-5
M. Wt: 247.31 g/mol
InChI Key: VQOPWXGQAMEIMR-UHFFFAOYSA-N
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Description

2-Thiazoleacetic acid, 4-phenyl-, ethyl ester is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with a phenyl group and an ethyl ester group. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazoleacetic acid, 4-phenyl-, ethyl ester typically involves the reaction of phenacyl bromide with thiourea in the presence of ethanol. This reaction forms the thiazole ring. The resulting intermediate is then esterified with ethanol to produce the ethyl ester derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

2-Thiazoleacetic acid, 4-phenyl-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thiazoleacetic acid, 4-phenyl-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiazoleacetic acid, 4-phenyl-, ethyl ester involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate biochemical pathways, leading to its diverse biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiazoleacetic acid, 4-phenyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-phenyl-1,3-thiazol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2S/c1-2-16-13(15)8-12-14-11(9-17-12)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQOPWXGQAMEIMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC(=CS1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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